BenchChemオンラインストアへようこそ!

(3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol

bioisostere aqueous solubility drug-like properties

(3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol (CAS 137741-16-3, molecular formula C₆H₉BrO, MW 177.04 g/mol) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivative bearing a bridgehead bromine atom and a bridgehead hydroxymethyl group. The BCP core is a well-established three-dimensional bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups in medicinal chemistry.

Molecular Formula C6H9BrO
Molecular Weight 177.04 g/mol
CAS No. 137741-16-3
Cat. No. B3236847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol
CAS137741-16-3
Molecular FormulaC6H9BrO
Molecular Weight177.04 g/mol
Structural Identifiers
SMILESC1C2(CC1(C2)Br)CO
InChIInChI=1S/C6H9BrO/c7-6-1-5(2-6,3-6)4-8/h8H,1-4H2
InChIKeyYEPHJTZOYJEJMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol (CAS 137741-16-3): A Dual-Handle Bicyclo[1.1.1]pentane Building Block for Bioisosteric Drug Discovery


(3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol (CAS 137741-16-3, molecular formula C₆H₉BrO, MW 177.04 g/mol) is a 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) derivative bearing a bridgehead bromine atom and a bridgehead hydroxymethyl group . The BCP core is a well-established three-dimensional bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups in medicinal chemistry . This compound is commercially available with standard purity specifications of ≥97% (HPLC, NMR, GC) from multiple suppliers and serves as a versatile intermediate for constructing BCP-containing drug candidates via orthogonal functionalization of its bromo and alcohol handles.

Why (3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol Cannot Be Casually Substituted by In-Class Analogs


BCP building blocks are not interchangeable because the identity of both bridgehead substituents simultaneously governs three critical parameters: (i) the magnitude of the physicochemical benefit relative to a phenyl ring (≥50-fold aqueous solubility improvement, markedly reduced nonspecific binding) [1]; (ii) the intrinsic chemical stability, where the hydroxymethyl group confers base-mediated decomposition liability not present in carboxyl or nitrile analogs [2]; and (iii) the reactivity profile of the halogen, where bromine offers a balanced leaving-group aptitude — more reactive than chlorine for cross-coupling, yet less impact-sensitive and less prone to side reactions than iodine [3]. The quantitative evidence below demonstrates that substituting any of these features with a different halogen or a different 3-substituent yields a compound with measurably divergent stability, reactivity, and bioisosteric performance.

Quantitative Differentiation Evidence for (3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol vs. Its Closest Analogs


Aqueous Solubility: BCP Core Improves Solubility ≥50-Fold vs. para-Phenyl Bioisostere

When a 1,4-disubstituted phenyl ring in a drug-like molecule is replaced by a bicyclo[1.1.1]pentane-1,3-diyl (BCP) group, aqueous solubility improves by at least 50-fold, and nonspecific binding (NSB) measured by CHI(IAM) decreases markedly [1]. This class-level advantage applies to (3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol upon incorporation into a target scaffold, as the BCP core — not the peripheral substituents — drives the solubility enhancement. In head-to-head matched molecular pairs across multiple chemotypes in a Novartis study, the BCP replacement consistently outperformed the phenyl counterpart by this ≥50-fold margin, while bicyclo[2.2.2]octane (BCO) replacements did not show statistically significant solubility improvement [1].

bioisostere aqueous solubility drug-like properties nonspecific binding

Halogen Safety–Reactivity Balance: Bromo-BCP vs. Iodo-BCP and Chloro-BCP Analogs

In a direct comparative study of iodo-, hydroxymethyl-, and carboxyl-substituted BCP derivatives, iodo-substituted systems were found to be more impact sensitive than their bromo counterparts, while hydroxymethyl substitution led to more rapid thermodecomposition relative to carboxyl-substituted analogs [1]. BCP derivatives overall were more impact-sensitive than bicyclo[2.2.2]octanes (BCOs), which were unresponsive under identical test conditions [1]. The bromo substituent thus occupies a privileged position: it retains sufficient reactivity for transition-metal-catalyzed cross-coupling (Suzuki, Negishi, Li-halogen exchange) while avoiding the heightened impact-sensitivity liability of the iodo analog and the sluggish oxidative addition kinetics of the chloro analog.

impact sensitivity thermal stability halogen reactivity cross-coupling

Base-Mediated Decomposition Liability: BCP Alcohols vs. Non-Alcohol BCP Building Blocks

BCP alcohols are chemically stable when stored neat but undergo rapid decomposition upon exposure to base [1]. This intrinsic base-mediated decomposition pathway has historically limited the synthetic applications of BCP alcohols, as standard Williamson etherification conditions (alkyl halide + base) are incompatible [1]. The recently disclosed trichloroacetimidate method overcomes this limitation by operating under acidic conditions, achieving the first general synthesis of BCP ethers via direct alkylation of BCP alcohols [1]. This finding means that (3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol cannot be used interchangeably with non-alcohol BCP building blocks (e.g., BCP carboxylic acids or BCP nitriles) in synthetic sequences involving basic conditions, and its successful etherification requires specialized acidic protocols.

chemical stability BCP alcohol decomposition synthetic compatibility etherification

Solvolysis Rate: 1-Bromobicyclo[1.1.1]pentane Outpaces t-Butyl Bromide in 80% Aqueous Ethanol

1-Bromobicyclo[1.1.1]pentane (the parent bromide of the target compound) undergoes solvolysis faster than t-butyl bromide in 80% aqueous ethanol, yielding 3-methylenecyclobutanol exclusively with no products arising from capture of the bicyclo[1.1.1]pentyl cation [1]. The rate constants (k) for solvolysis of a range of 3-X-substituted bicyclo[1.1.1]pentyl bromides have been measured, and a linear relationship exists between log k and the inductive/field constant σI of the 3-substituent [2]. This linear free-energy relationship (LFER) means that the hydroxymethyl group (σI ≈ 0.10–0.12 for CH₂OH) predictably modulates the solvolytic reactivity of the target compound relative to other 3-substituted BCP bromides, allowing computational pre-selection of the appropriate building block for a given reactivity window.

solvolysis kinetics bridgehead carbocation leaving group aptitude SN1 reactivity

Dual Orthogonal Functionalization Handles Enable Sequential Diversification Not Possible with Mono-Functional BCPs

The target compound possesses two chemically orthogonal reactive sites: a bridgehead C–Br bond amenable to transition-metal-catalyzed cross-coupling (Suzuki–Miyaura, Negishi, Kumada, Li-halogen exchange) and a primary alcohol amenable to etherification (via the recently disclosed acidic trichloroacetimidate method [1]), oxidation, esterification, or conversion to a leaving group. This contrasts with mono-functional BCP building blocks such as (bicyclo[1.1.1]pent-1-yl)methanol (CAS 22287-32-7, no halogen handle) or 1-bromobicyclo[1.1.1]pentane (CAS 128884-80-0, no alcohol handle), which require additional steps to introduce a second functional group. In the synthesis of BCP-containing drug candidates, sequential diversification at both bridgeheads is often required; the target compound enables this in fewer synthetic steps with greater convergence.

orthogonal functionalization cross-coupling etherification building block utility

Recommended Procurement Scenarios for (3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol Based on Quantitative Evidence


Scenario 1: Replacing a para-Phenyl Ring in a Lead Compound with Poor Aqueous Solubility (<10 µM) or High Nonspecific Binding

When a drug discovery program hits a solubility or nonspecific binding (NSB) bottleneck with a para-substituted phenyl-containing lead, (3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol is the appropriate building block to procure for bioisosteric replacement. The BCP core improves aqueous solubility by ≥50-fold and markedly reduces NSB (CHI(IAM)) relative to the phenyl counterpart [1]. The bromo handle enables Pd-catalyzed cross-coupling to install the aryl/heteroaryl fragment at one bridgehead, while the hydroxymethyl group can be elaborated (via acidic etherification to avoid base-mediated decomposition ) to install the second vector. This scenario directly leverages Evidence Items 1, 3, and 5.

Scenario 2: Building a 1,3-Diversified BCP Library for Structure–Activity Relationship (SAR) Exploration

For medicinal chemistry teams constructing a BCP-focused fragment or lead-optimization library, (3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol offers an advantageous starting point over mono-functional BCPs because both bridgehead positions can be diversified orthogonally without additional functional group interconversion steps [1]. The bromine atom's balanced reactivity — more active than chlorine in cross-coupling yet safer to handle than iodine (lower impact sensitivity) — makes it the preferred halogen for parallel synthesis workflows. This scenario directly leverages Evidence Items 2, 4, and 5.

Scenario 3: Ether-Functionalized BCP Synthesis Requiring Acidic Workflow Design

When the target molecule requires a BCP alkyl ether motif, (3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol must be procured with the explicit understanding that standard basic etherification conditions (Williamson) are incompatible due to rapid base-mediated decomposition of BCP alcohols [1]. The synthetic route must instead employ the acidic trichloroacetimidate method or alternative acidic/neutral protocols disclosed for BCP alcohol etherification [1]. This scenario directly leverages Evidence Item 3 and informs both building block selection and synthetic route planning.

Scenario 4: Predicting Solvolytic Stability of BCP-Containing Prodrugs or Reactive Intermediates Using σI-Based LFER

For programs designing BCP-containing prodrugs or reactive intermediates where solvolytic stability is critical, the linear free-energy relationship (log k vs. σI) established for 3-substituted BCP bromides [1] allows computational prediction of the target compound's solvolysis rate before procurement. The hydroxymethyl substituent (σI ≈ 0.10–0.12) places this building block in a predictable position on the reactivity scale, enabling informed selection among 3-substituted BCP bromides with different electronic properties. This scenario directly leverages Evidence Item 4.

Quote Request

Request a Quote for (3-Bromo-1-bicyclo[1.1.1]pentanyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.